rac 7-Hydroxy Propranolol

β-Adrenergic Antagonism Pharmacodynamics Structure-Activity Relationship

rac 7-Hydroxy Propranolol is the ring-hydroxylated active metabolite of propranolol, retaining 95% β-blocking potency with distinct vasodilator activity. Selectively glucuronidated by UGT1A6, it is an irreplaceable probe substrate for UGT1A6 screening and inhibition assays. Essential as a certified reference standard for LC-MS/MS quantification of this trace-level metabolite in human liver microsomes. Substitution with alternative hydroxylated isomers (4-OH or 5-OH) introduces confounding variables that compromise experimental reproducibility. Ideal for metabolic pathway quantification, cross-species comparative studies, and β-blocker SAR investigations.

Molecular Formula C16H21NO3
Molecular Weight 275.34 g/mol
CAS No. 81907-81-5
Cat. No. B023827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac 7-Hydroxy Propranolol
CAS81907-81-5
Synonyms8-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-2-naphthalenol; _x000B_(+/-)-8-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-2-naphthalenol; _x000B_
Molecular FormulaC16H21NO3
Molecular Weight275.34 g/mol
Structural Identifiers
SMILESCC(C)NCC(COC1=CC=CC2=C1C=C(C=C2)O)O
InChIInChI=1S/C16H21NO3/c1-11(2)17-9-14(19)10-20-16-5-3-4-12-6-7-13(18)8-15(12)16/h3-8,11,14,17-19H,9-10H2,1-2H3
InChIKeyZAVISZICVBECEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





rac 7-Hydroxy Propranolol (CAS 81907-81-5): Pharmacological Profile and Core Characteristics of a Ring-Hydroxylated β-Blocker Metabolite


rac 7-Hydroxy Propranolol (CAS 81907-81-5) is a racemic mixture of the ring-hydroxylated isomer and active phase I metabolite of propranolol, a non-selective β-adrenergic receptor antagonist [1]. It is formed via naphthalene ring-hydroxylation at the 7-position and retains pharmacological activity due to its unaltered side-chain [2]. The compound serves as a reference standard in drug metabolism studies and as a research tool for investigating structure-activity relationships among β-blockers and their hydroxylated metabolites [3].

Why rac 7-Hydroxy Propranolol (CAS 81907-81-5) Cannot Be Substituted with Other Propranolol Hydroxylated Metabolites


Propranolol hydroxylation yields three primary isomeric metabolites (4-hydroxy, 5-hydroxy, and 7-hydroxy) with distinct pharmacological profiles, enzyme selectivities in Phase II metabolism, and relative abundance in biological systems [1]. These metabolites exhibit differential β-adrenergic antagonist potency and vasodilating activity that correlate with lipophilicity and the specific position of ring hydroxylation [2]. For applications requiring precise quantification of specific metabolic pathways, investigation of regioselective glucuronidation patterns, or structure-activity relationship studies, substitution with alternative hydroxylated propranolol isomers introduces confounding variables that compromise data reproducibility and experimental validity [3].

rac 7-Hydroxy Propranolol (CAS 81907-81-5): Quantitative Comparative Evidence for Scientific and Procurement Decision-Making


Beta-Adrenergic Receptor Antagonist Potency of rac 7-Hydroxy Propranolol Relative to Parent Propranolol

rac 7-Hydroxy Propranolol retains near-equivalent β-adrenergic receptor antagonist activity compared to the parent compound propranolol, with a relative potency of 0.95 [1]. This near-retention of antagonism distinguishes 7-hydroxypropranolol from other hydroxylated isomers that exhibit greater reduction in β-blocking activity due to the relationship between hydroxylation position, lipophilicity, and receptor binding .

β-Adrenergic Antagonism Pharmacodynamics Structure-Activity Relationship

Vasodilator Activity of rac 7-Hydroxy Propranolol Compared to Parent Propranolol

rac 7-Hydroxy Propranolol exhibits markedly reduced direct vasodilator activity relative to propranolol, with a relative potency of 0.20 and a pA2 value of 7.58 [1]. This contrasts with the near-complete retention of β-blocking activity (0.95 relative potency), demonstrating a functional uncoupling of these two pharmacological properties upon 7-position ring hydroxylation. The reduction in vasodilator potency correlates with altered lipophilicity introduced by ring hydroxylation at this specific position .

Vasodilation Direct Vascular Effects Pharmacology

Stereospecific Formation of 7-Hydroxypropranolol from Propranolol Enantiomers in Rats

The formation of 7-hydroxypropranolol demonstrates marked stereospecificity favoring the (+)-propranolol enantiomer. In rats, 7-hydroxypropranolol accounted for 26 ± 5% of total monohydroxylated propranolol metabolites, compared to 4-hydroxypropranolol which represented the major fraction at 66 ± 5% [1]. The stereospecific nature of 7-hydroxylation contrasts with 4-hydroxylation, which was found not to be stereoselective [1].

Stereoselective Metabolism Enantiomer-Specific Hydroxylation Drug Metabolism

Comparative Glucuronidation Enzyme Selectivity Among Hydroxypropranolol Isomers

rac 7-Hydroxy Propranolol exhibits a distinct UGT enzyme selectivity profile compared to 5-hydroxypropranolol. Among 19 UGT enzymes examined, UGT1A6 exhibited glucuronidation activity specifically towards 7-hydroxypropranolol, along with eight other UGTs (UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2A1, and UGT2A2) that also conjugated 5-hydroxypropranolol [1]. This differential UGT1A6 selectivity for 7-hydroxypropranolol provides a means to distinguish between 7- and 5-hydroxylation pathways in metabolic phenotyping studies.

UGT Enzymes Phase II Metabolism Glucuronidation

Quantitative Trace-Level Formation of 7-Hydroxypropranolol in Human Liver Microsomes

In human liver microsomes, 7-hydroxypropranolol is formed only in trace amounts, whereas 4-hydroxypropranolol and 5-hydroxypropranolol are detected as primary metabolites [1]. This quantitative disparity in hepatic formation under controlled in vitro conditions provides a benchmark for evaluating relative pathway contributions. The formation of 7-hydroxypropranolol represents a minor ring-hydroxylation pathway in human liver, which may have implications for understanding species differences and the relative importance of alternative metabolic routes.

CYP2D6 Hepatic Metabolism In Vitro Metabolism

rac 7-Hydroxy Propranolol (CAS 81907-81-5): Evidence-Based Research and Analytical Applications


Analytical Reference Standard for LC-MS/MS Metabolite Quantification in Pharmacokinetic Studies

rac 7-Hydroxy Propranolol is essential as a certified reference standard for developing and validating LC-MS/MS methods to quantify propranolol metabolite profiles in biological matrices. Given its trace-level formation in human liver microsomes [1] and its stereospecific generation from (+)-propranolol [2], authentic reference material is required for accurate peak identification, calibration curve construction, and assessment of assay sensitivity. Without this specific isomer, analytical methods risk misidentifying or failing to detect this minor but pharmacologically active metabolite.

UGT Enzyme Reaction Phenotyping and Probe Substrate Development

Based on the demonstration that UGT1A6 selectively glucuronidates 7-hydroxypropranolol while lacking activity toward 5-hydroxypropranolol [3], rac 7-Hydroxy Propranolol serves as a valuable probe substrate for UGT1A6 activity screening. Researchers investigating inter-individual variability in glucuronidation capacity or developing high-throughput UGT inhibition assays require authentic 7-hydroxypropranolol to establish baseline reaction kinetics and to differentiate UGT1A6-mediated conjugation from other UGT isoforms.

Structure-Activity Relationship Studies of β-Blocker Pharmacology

rac 7-Hydroxy Propranolol provides a critical tool for structure-activity relationship (SAR) investigations examining the dissociation of β-adrenergic antagonism from direct vasodilation. The compound's pharmacological profile—retaining 95% of propranolol's β-blocking potency while losing 80% of its vasodilator activity [4]—enables researchers to probe the structural determinants governing these two distinct pharmacological activities. This makes 7-hydroxypropranolol essential for studies aimed at developing β-blockers with modified vascular effects.

In Vitro Metabolic Pathway Elucidation and Species Comparison Studies

For researchers conducting comparative metabolism studies across species or characterizing the contributions of specific CYP isoforms, rac 7-Hydroxy Propranolol is required as an authentic metabolite standard. The compound's formation pattern differs between rat, dog, and human [2], and its generation in human liver microsomes is minimal [1]. Having access to the pure racemic standard allows for definitive identification of this pathway in complex biological matrices and supports cross-species extrapolation of metabolic clearance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for rac 7-Hydroxy Propranolol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.